N-Nitroso-N-methyl-4-aminobutyric Acid-d3
Overview
Description
N-Nitroso-N-methyl-4-aminobutyric acid, also known as NMBA, is a nitrosamine that has methyl and 3-carboxypropyl substituents . It is a tobacco-derived nitrosamino acid that is a known animal and potential human carcinogen . It induces bladder transitional cell carcinomas in rats and has recently been identified as a contaminant in certain blood pressure medications .
Molecular Structure Analysis
The molecular formula of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is C5H10N2O3 . The InChI representation is InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 . The Canonical SMILES representation is CN(CCCC(=O)O)N=O .
Chemical Reactions Analysis
N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . NMBA induces bladder transitional cell carcinomas in rats when administered in the drinking water at a concentration of 300 mg/L per day .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 149.16 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 4 .
Scientific Research Applications
Determination of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 in Sartan Substances
Abstract : N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) is identified as the third N-nitrosamine impurity found in sartans. A sensitive and stable method using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) has been developed for the quantitative determination of NMBA in sartan substances. The study highlights the method's high sensitivity, accuracy, and precision, making it a valuable tool for the quantitative analysis of NMBA in sartan products (Xie et al., 2022).
DNA and Protein Adducts as Indicators of In Vivo Methylation
Abstract : The study investigates the formation of S-methylcysteine in hemoglobin and urinary excretion of N-7-methylguanine (7-MeG) upon exposure to potential methylating agents, including this compound (NMBA-d3). The research utilizes stable isotope-labeled analogs and gas chromatography-mass spectrometry for quantitative determination, indicating the transfer of the intact d3-methyl group to cysteine and guanine. This highlights the applicability of NMBA-d3 in monitoring exposure to methylating carcinogens (Farmer et al., 1986).
Evaluation of Nitrosamine Impurities in Pharmaceuticals
Abstract : This research discusses the implications of nitrosamine impurities like N-Nitroso-N-methyl-4-aminobutyric acid (NMBA) in pharmaceutical products. The study emphasizes the classification of nitrosamines as significant impurities due to their potential carcinogenic nature. It highlights the importance of detecting and evaluating nitrosamine impurities in active substances and finished pharmaceutical products to ensure public safety (Prculovska et al., 2022).
Cancer Risks Associated with Nitrosamine Contamination in Medications
Abstract : This study provides a comprehensive analysis of the carcinogenic potential of nitrosamines, including N-Nitroso-N-methyl-4-aminobutyric acid (NMBA). It utilizes drug valsartan as a case study to estimate additional cancer risks associated with nitrosamine contamination, based on levels reported by the FDA. The research underscores the public health concern posed by the presence of nitrosamines like NMBA in commonly used drugs (Li et al., 2021).
Mechanism of Action
Target of Action
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 (NMBA) is a tobacco-specific nitrosamine carcinogen . It is known to target the bladder cells, inducing transitional cell carcinomas in rats .
Mode of Action
NMBA is oxidized to the reactive metabolite methyl-2-oxopropylnitrosamine (MOPN) in isolated rat liver mitochondria . This reactive metabolite interacts with the DNA in bladder cells, leading to mutations and the development of carcinomas .
Biochemical Pathways
It is known that the compound’s metabolite, mopn, can cause dna damage, which may disrupt various cellular processes and lead to the development of cancer .
Pharmacokinetics
It is known that nmba can be absorbed and metabolized in the liver to produce mopn .
Result of Action
The primary result of NMBA’s action is the induction of bladder transitional cell carcinomas in rats . This occurs due to the DNA damage caused by its reactive metabolite, MOPN .
Future Directions
N-Nitroso-N-methyl-4-aminobutyric acid has been identified as a contaminant in certain blood pressure medications . This highlights the need for rigorous quality control in pharmaceutical manufacturing to prevent the presence of such impurities. The FDA and other regulatory agencies are working to develop testing methods to detect nitrosamine impurities, including NMBA .
Biochemical Analysis
Biochemical Properties
N-Nitroso-N-methyl-4-aminobutyric Acid-d3 is involved in various biochemical reactions. It interacts with several biomolecules, particularly focusing on its interactions with DNA, where it may induce mutations due to its alkylating properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound is a known animal and potential human carcinogen .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it may also affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-[nitroso(trideuteriomethyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-7(6-10)4-2-3-5(8)9/h2-4H2,1H3,(H,8,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLBIPLIGYWGJV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCC(=O)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662152 | |
Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184996-41-5 | |
Record name | 4-[(~2~H_3_)Methyl(nitroso)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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